molecular formula C7H13NO B070232 3,5-Dimethylpiperidin-2-one CAS No. 179683-97-7

3,5-Dimethylpiperidin-2-one

Cat. No. B070232
M. Wt: 127.18 g/mol
InChI Key: JLBSALKQZIWAFD-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidin-2-one is a chemical compound with the CAS Number: 179683-97-7 . It has a molecular weight of 127.19 . The compound is typically prepared by hydrogenation of 3,5-dimethylpyridine .


Synthesis Analysis

The new piperidone 2,6-bis (4-ethoxyphenyl)-3,5-dimethylpiperidin-4-one 3 was synthesized by the condensation of 1:1:2 M ratio of 3-pentanone, ammonium acetate .


Molecular Structure Analysis

The IUPAC Name of 3,5-Dimethylpiperidin-2-one is 3,5-dimethyl-2-piperidinone . The InChI Code is 1S/C7H13NO/c1-5-3-6 (2)7 (9)8-4-5/h5-6H,3-4H2,1-2H3, (H,8,9) .


Physical And Chemical Properties Analysis

3,5-Dimethylpiperidin-2-one has a melting point of 119-120 . It is a powder at room temperature . The compound has a molecular weight of 127.19 .

Scientific Research Applications

Drug Discovery

Application Summary

Piperidine derivatives, including “3,5-Dimethylpiperidin-2-one”, are utilized in various therapeutic applications . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Methods of Application

The methods of application or experimental procedures vary depending on the specific therapeutic application. Generally, piperidine derivatives are synthesized and then tested for their therapeutic effects in vitro (in a controlled lab environment) and in vivo (in a living organism) .

Results or Outcomes

The results or outcomes also depend on the specific therapeutic application. For example, piperidine derivatives have shown promising results in the treatment of various types of cancers both in vitro and in vivo .

Precursor to Tibric Acid

Application Summary

“3,5-Dimethylpiperidine”, a compound structurally similar to “3,5-Dimethylpiperidin-2-one”, is used as a precursor to tibric acid .

Methods of Application

The compound is typically prepared by hydrogenation of 3,5-dimethylpyridine . Both diastereomers also arise from the reduction of 3,5-dimethylpyridine with lithium triethylborohydride .

Results or Outcomes

The successful synthesis of tibric acid from 3,5-dimethylpiperidine has been reported .

Chemical Synthesis

Application Summary

“3,5-Dimethylpiperidin-2-one” is used in chemical synthesis . It’s a building block used in the synthesis of various chemical compounds .

Methods of Application

The specific methods of application or experimental procedures would depend on the target compound being synthesized .

Results or Outcomes

The outcomes would also depend on the specific synthesis .

General Chemical Synthesis

Application Summary

“3,5-Dimethylpiperidin-2-one” is used in general chemical synthesis . It’s a building block used in the synthesis of various chemical compounds .

Results or Outcomes

Precursor in Organic Chemistry

Application Summary

Compounds similar to “3,5-Dimethylpiperidin-2-one”, such as “3,5-Dimethylpiperidine”, are used as precursors in organic chemistry . For example, “3,5-Dimethylpiperidine” is a precursor to tibric acid .

Safety And Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,5-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-6(2)7(9)8-4-5/h5-6H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBSALKQZIWAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310574
Record name 3,5-Dimethyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpiperidin-2-one

CAS RN

179683-97-7
Record name 3,5-Dimethyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179683-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpiperidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Takasu, N Nishida, A Tomimura… - The Journal of Organic …, 2005 - ACS Publications
An intermolecular aza-double Michael reaction leading to functionalized piperidin-2-ones from simple starting materials has been developed. The method allows α,β-unsaturated …
Number of citations: 65 pubs.acs.org

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